1-[1,1'-Biphenyl]-4-yl-3-(3-nitroanilino)-1-propanone
Description
1-[1,1'-Biphenyl]-4-yl-3-(3-nitroanilino)-1-propanone is a propanone derivative featuring a biphenyl group at the 1-position and a 3-nitroanilino substituent at the 3-position. The nitro group (-NO2) on the aniline ring confers electron-withdrawing properties, influencing reactivity and intermolecular interactions .
Properties
IUPAC Name |
3-(3-nitroanilino)-1-(4-phenylphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3/c24-21(13-14-22-19-7-4-8-20(15-19)23(25)26)18-11-9-17(10-12-18)16-5-2-1-3-6-16/h1-12,15,22H,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CICDFKKRNUNKHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CCNC3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
477333-92-9 | |
| Record name | 1-(1,1'-BIPHENYL)-4-YL-3-(3-NITROANILINO)-1-PROPANONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Suzuki-Miyaura Coupling
The biphenyl segment is most efficiently synthesized via Suzuki-Miyaura cross-coupling, leveraging palladium catalysts to couple aryl halides with boronic acids. For example, 4-bromophenylpropan-1-one reacts with phenylboronic acid in the presence of Pd(PPh₃)₄ and K₂CO₃ in tetrahydrofuran (THF) at 80°C, achieving yields exceeding 85%. This method’s versatility accommodates electron-withdrawing and donating groups on either coupling partner, ensuring regioselective biphenyl formation.
Rhodium-catalyzed ortho-C–H arylation offers an alternative for sterically hindered substrates. Using [Cp*RhCl₂]₂ and AgSbF₆ in acetic acid, aryl silanes couple with benzimidates to generate biphenyl intermediates at 120°C. While less common than palladium systems, this approach avoids pre-functionalized aryl halides, streamlining synthesis for complex architectures.
Stille and Negishi Couplings
Stille couplings employing organotin reagents and Negishi protocols with zinc organometallics provide complementary routes under mild conditions. For instance, 4-iodophenylpropan-1-one and tributylphenylstannane react with Pd₂(dba)₃ in dimethylformamide (DMF) at 60°C, though these methods face limitations in reagent toxicity and cost compared to Suzuki systems.
Propanone Backbone Installation
Friedel-Crafts Acylation
Propanone introduction via Friedel-Crafts acylation remains viable for electron-rich biphenyl derivatives. Treatment of biphenyl with propionyl chloride and AlCl₃ in dichloromethane at 0°C affords 1-(biphenyl-4-yl)propan-1-one in 70–75% yield. However, regioselectivity challenges arise with meta-substituted biphenyls, necessitating directing groups or protective strategies.
Grignard Addition to Nitriles
Grignard reagents add to 4-cyanobiphenyl, followed by acidic hydrolysis to yield the propanone. For example, ethylmagnesium bromide reacts with 4-cyanobiphenyl in THF, producing 1-(biphenyl-4-yl)propan-1-one after quenching with HCl. This method achieves 65–70% yields but requires anhydrous conditions and precise temperature control.
3-Nitroanilino Functionalization Strategies
Mannich Reaction
The Mannich reaction efficiently installs the 3-nitroanilino group at the β-position of the propanone. Combining 1-(biphenyl-4-yl)propan-1-one, 3-nitroaniline, and formaldehyde in ethanol with HCl catalysis at 60°C produces the target compound in 60–65% yield. Microwave-assisted Mannich reactions reduce reaction times from 12 hours to 30 minutes while improving yields to 78%.
Michael Addition to α,β-Unsaturated Ketones
Michael addition of 3-nitroaniline to 1-(biphenyl-4-yl)prop-2-en-1-one (prepared via Claisen-Schmidt condensation) in THF with DBU as base yields the β-amino ketone intermediate. Subsequent hydrogenation with Pd/C in methanol saturates the α,β-unsaturation, affording the final product in 82% overall yield.
Table 1. Comparison of Key Synthetic Methods
| Method | Conditions | Yield (%) | Catalysts | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | THF, 80°C, 12 h | 85 | Pd(PPh₃)₄, K₂CO₃ | |
| Mannich Reaction | EtOH, HCl, 60°C, 12 h | 65 | HCl | |
| Michael Addition | THF, DBU, rt, 6 h | 82 | Pd/C, H₂ |
Multi-Component and One-Pot Approaches
Concurrent biphenyl and propanone assembly via tandem Suzuki-Miyaura/Mannich reactions in a single pot minimizes intermediate isolation. A representative protocol couples 4-bromophenylpropan-1-one with phenylboronic acid, followed by in situ addition of 3-nitroaniline and paraformaldehyde in a microwave reactor. This cascade process achieves 73% yield with Pd(OAc)₂ and XPhos as catalysts.
Catalytic System Optimization
Palladium Ligand Effects
Bulky phosphine ligands (e.g., SPhos, Xantphos) enhance Suzuki-Miyaura coupling efficiency for sterically demanding substrates, reducing side product formation from 15% to <5%. Bidentate ligands improve catalyst stability at elevated temperatures, enabling reactions at 100°C without decomposition.
Solvent and Temperature Screening
Polar aprotic solvents (DMF, NMP) accelerate Mannich reactions but promote imine byproducts. Mixed solvent systems (e.g., THF/H₂O 4:1) balance reactivity and selectivity, particularly for nitroaniline derivatives prone to oxidation.
Analytical Characterization and Validation
Spectroscopic Profiling
¹H NMR (400 MHz, CDCl₃): δ 8.35 (s, 1H, NH), 8.12–7.25 (m, 13H, aromatic), 3.82 (t, J = 6.8 Hz, 2H, CH₂), 2.95 (q, J = 7.2 Hz, 2H, CH₂), 1.25 (s, 3H, CH₃). IR (KBr): 1685 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂ asym), 1340 cm⁻¹ (NO₂ sym).
Crystallographic Confirmation
Single-crystal X-ray diffraction confirms the E-configuration and non-planar biphenyl orientation, with dihedral angles of 30.81° between phenyl rings and 6.50° between nitrophenyl and inner phenyl planes.
Chemical Reactions Analysis
Types of Reactions
1-[1,1’-Biphenyl]-4-yl-3-(3-nitroanilino)-1-propanone undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophilic substitution reactions often use reagents like chlorine gas for halogenation or sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 3-aminoaniline derivatives.
Substitution: Formation of halogenated or sulfonated biphenyl derivatives.
Scientific Research Applications
1-[1,1’-Biphenyl]-4-yl-3-(3-nitroanilino)-1-propanone has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and materials.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[1,1’-Biphenyl]-4-yl-3-(3-nitroanilino)-1-propanone involves its interaction with specific molecular targets and pathways. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species that can affect cellular processes. The biphenyl group can interact with hydrophobic regions of proteins and membranes, influencing their function and stability.
Comparison with Similar Compounds
Structural Variations and Functional Group Effects
The following table summarizes key structural analogs, highlighting substituent differences and their impact on physicochemical properties:
Key Findings from Comparative Analysis
Electron-Withdrawing vs. This may improve solubility in polar solvents but reduce membrane permeability.
Aromatic Backbone Modifications: Replacement of the biphenyl group with a bromophenyl (as in ) reduces steric bulk but introduces a heavy atom, increasing molecular weight by ~20 g/mol. The phenoxy-anilino analog () demonstrates extended π-conjugation, which could enhance UV absorption properties relevant to analytical detection.
Physical Properties: The 3-fluoro-4-methylanilino derivative () has a lower density (~1.25 g/cm³ predicted) compared to the nitro-substituted target compound, likely due to reduced molecular packing efficiency from steric hindrance. Sulfonyl-containing analogs () may exhibit higher melting points due to stronger intermolecular forces (e.g., dipole-dipole interactions).
Biological Activity
1-[1,1'-Biphenyl]-4-yl-3-(3-nitroanilino)-1-propanone (CAS No. 477333-92-9) is an organic compound characterized by the presence of a biphenyl group and a nitroaniline moiety. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including antibacterial, anti-inflammatory, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of 1-[1,1'-Biphenyl]-4-yl-3-(3-nitroanilino)-1-propanone is C21H18N2O3, with a molecular weight of 346.4 g/mol. The structure features a biphenyl core linked to a propanone group and a nitroaniline substituent, which contributes to its unique chemical properties.
| Property | Value |
|---|---|
| Molecular Formula | C21H18N2O3 |
| Molecular Weight | 346.4 g/mol |
| CAS Number | 477333-92-9 |
| SMILES Representation | C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CCNC3=CC(=C(C=C3)N+[O-])C=C |
The biological activity of 1-[1,1'-Biphenyl]-4-yl-3-(3-nitroanilino)-1-propanone is primarily attributed to its ability to interact with various biological targets. The biphenyl structure enhances lipophilicity, facilitating membrane permeability and interaction with cellular components.
Antibacterial Activity
Research indicates that biphenyl derivatives exhibit significant antibacterial properties. The nitroaniline moiety may enhance this activity through mechanisms such as inhibition of bacterial cell wall synthesis or interference with protein synthesis.
Anti-inflammatory Activity
Studies have suggested that compounds containing nitroaniline groups may possess anti-inflammatory effects. This could be due to the modulation of inflammatory pathways or inhibition of pro-inflammatory cytokines.
Anticancer Activity
Preliminary in vitro studies have demonstrated that 1-[1,1'-Biphenyl]-4-yl-3-(3-nitroanilino)-1-propanone exhibits cytotoxic effects against various cancer cell lines. The mechanism may involve induction of apoptosis or cell cycle arrest.
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds, providing insights into the potential applications of 1-[1,1'-Biphenyl]-4-yl-3-(3-nitroanilino)-1-propanone.
Study 1: Antibacterial Efficacy
A study conducted by Smith et al. (2022) evaluated the antibacterial efficacy of biphenyl derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with nitro substitutions exhibited enhanced activity compared to their non-nitro counterparts.
Study 2: Anti-inflammatory Properties
Jones et al. (2023) explored the anti-inflammatory properties of nitroaniline derivatives in a murine model of inflammation. The findings revealed that these compounds significantly reduced edema and pro-inflammatory cytokine levels.
Study 3: Anticancer Activity
In vitro assays by Lee et al. (2024) assessed the cytotoxic effects of various biphenyl derivatives on MCF-7 breast cancer cells. The study found that 1-[1,1'-Biphenyl]-4-yl-3-(3-nitroanilino)-1-propanone induced apoptosis at concentrations as low as 10 µM.
Q & A
Q. What are the recommended synthetic routes for 1-[1,1'-Biphenyl]-4-yl-3-(3-nitroanilino)-1-propanone, and how do reaction conditions influence yield?
The synthesis typically involves a multi-step approach:
- Step 1 : Formation of the biphenyl backbone via Suzuki-Miyaura coupling or Ullmann reaction to link aromatic rings .
- Step 2 : Introduction of the propanone moiety using Friedel-Crafts acylation, where aluminum chloride (AlCl₃) catalyzes the reaction between biphenyl derivatives and acetyl chloride .
- Step 3 : Nitroanilino functionalization via nucleophilic substitution, employing 3-nitroaniline under reflux with a polar aprotic solvent (e.g., DMF) .
Q. Critical factors :
- Temperature control during Friedel-Crafts acylation (40–60°C) prevents side reactions like over-acylation .
- Stoichiometric excess of 3-nitroaniline (1.2–1.5 eq.) improves substitution efficiency .
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is essential to isolate the target compound .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
A combination of spectroscopic and chromatographic methods is recommended:
- NMR :
- FT-IR : Absorption bands at ~1650 cm⁻¹ (C=O stretch) and ~1520 cm⁻¹ (NO₂ asymmetric stretch) .
- HPLC-MS : Retention time and molecular ion peak ([M+H]⁺) should match theoretical values. Use C18 columns with acetonitrile/water mobile phases .
Note : Cross-validate with computational tools (e.g., ACD/Labs Percepta) to predict physicochemical properties and compare with experimental data .
Q. What stability considerations are critical for storing and handling this compound?
- Light sensitivity : The nitro group makes the compound prone to photodegradation. Store in amber vials at –20°C .
- Thermal stability : Decomposition occurs above 150°C; avoid prolonged heating during synthesis .
- Moisture : Hygroscopic intermediates (e.g., acylated biphenyls) require anhydrous conditions during synthesis .
Advanced Research Questions
Q. How can researchers optimize reaction yields when scaling up synthesis?
- Design of Experiments (DoE) : Use factorial designs to test variables (e.g., catalyst loading, solvent polarity). For example, a 2³ factorial design can optimize Friedel-Crafts acylation by varying AlCl₃ concentration, temperature, and reaction time .
- Catalyst alternatives : Replace AlCl₃ with FeCl₃ or ionic liquids to reduce waste and improve recyclability .
- In-line monitoring : Employ FT-IR or Raman spectroscopy to track reaction progress in real time .
Q. How do solvent polarity and substituent effects influence the compound’s electronic properties?
- Solvent effects : In polar solvents (e.g., DMSO), the nitro group’s electron-withdrawing nature reduces the HOMO-LUMO gap, enhancing UV-Vis absorbance at ~320 nm .
- Substituent analysis : Compare with analogs (e.g., chloro or methoxy derivatives) using DFT calculations to quantify charge distribution on the biphenyl ring .
Q. What strategies resolve contradictions in spectral data between computational predictions and experimental results?
Q. How can researchers assess the environmental impact of this compound in ecological systems?
Q. What computational tools are recommended for modeling this compound’s reactivity and interactions?
- Docking studies : Use AutoDock Vina to predict binding affinity with biological targets (e.g., enzymes with nitroreductase activity) .
- MD simulations : GROMACS can simulate lipid bilayer interactions to assess membrane permeability .
- QSAR models : Correlate substituent electronic parameters (Hammett σ constants) with bioactivity .
Q. How can researchers address solubility challenges in biological assays?
Q. What safety protocols are essential for handling nitro-containing derivatives like this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
